
(Cyclopropylmethanesulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethanesulfinyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropylmethanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethanesulfinyl)benzene typically involves the introduction of a cyclopropylmethanesulfinyl group to a benzene ring. One common method includes the reaction of benzene with cyclopropylmethanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: (Cyclopropylmethanesulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of (Cyclopropylmethanesulfonyl)benzene.
Reduction: Formation of (Cyclopropylmethanesulfanyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(Cyclopropylmethanesulfinyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyclopropylmethanesulfinyl)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the benzene ring can undergo electrophilic substitution reactions, allowing the compound to interact with various enzymes and receptors.
Comparison with Similar Compounds
(Cyclopropylmethanesulfanyl)benzene: Similar structure but with a sulfide group instead of a sulfinyl group.
(Cyclopropylmethanesulfonyl)benzene: Similar structure but with a sulfone group instead of a sulfinyl group.
(Cyclopropylmethyl)benzene: Similar structure but without the sulfinyl group.
Uniqueness: (Cyclopropylmethanesulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropyl and sulfinyl groups on the benzene ring creates a compound with unique steric and electronic properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
64416-52-0 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
cyclopropylmethylsulfinylbenzene |
InChI |
InChI=1S/C10H12OS/c11-12(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
SEYPDLZKHODFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


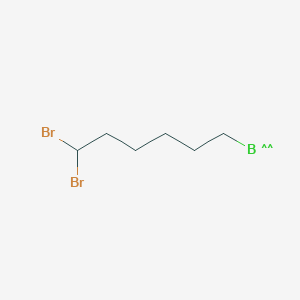
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
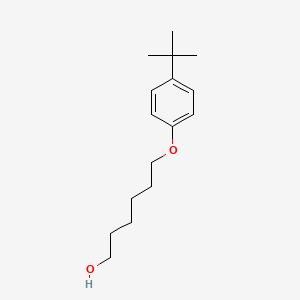
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
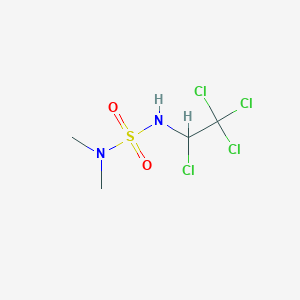
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
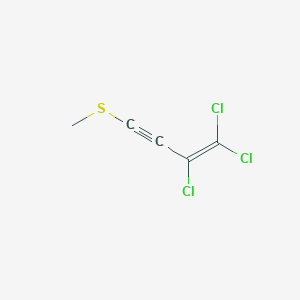
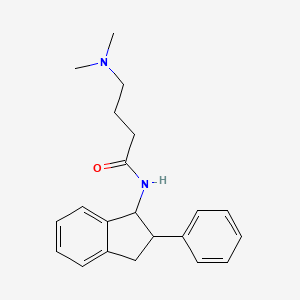
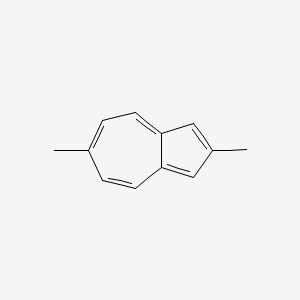
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
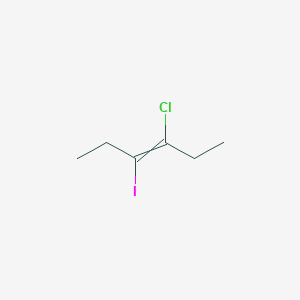
![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
